molecular formula C10H19N B12884756 (3S)-3-Cyclohexyl-pyrrolidine

(3S)-3-Cyclohexyl-pyrrolidine

Cat. No.: B12884756
M. Wt: 153.26 g/mol
InChI Key: PJQCUMVGSKEOMN-SNVBAGLBSA-N
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Description

(3S)-3-Cyclohexyl-pyrrolidine is a chiral, saturated nitrogen heterocycle of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile, three-dimensional (3D) scaffold for constructing novel bioactive molecules. The saturated pyrrolidine ring, characterized by its sp 3 The core value of this reagent lies in its stereochemistry. The defined (S)-configuration at the 3-position allows researchers to explore stereoselective interactions with enantioselective biological targets, such as enzymes and receptors, which is a fundamental strategy for developing selective ligands and avoiding the potential toxicity or inactivity of one enantiomer . The cyclohexyl substituent introduces a bulky, hydrophobic moiety that can be critical for target binding and modulating membrane permeability. Its primary research applications include serving as a key synthetic intermediate or a critical core structure in the development of potential therapeutics. The pyrrolidine ring is a privileged structure in FDA-approved drugs and bioactive compounds, found in agents with diverse activities, including anticancer, antibacterial, antiviral, and central nervous system (CNS) effects . Furthermore, pyrrolidine derivatives have been investigated as ligands for G-protein coupled receptors, such as the melanocortin receptors (MC3R), and as anticonvulsant agents . Researchers can functionalize the secondary amine of the pyrrolidine ring or use the chiral center for further diversification to create structure-activity relationship (SAR) libraries. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

(3S)-3-cyclohexylpyrrolidine

InChI

InChI=1S/C10H19N/c1-2-4-9(5-3-1)10-6-7-11-8-10/h9-11H,1-8H2/t10-/m1/s1

InChI Key

PJQCUMVGSKEOMN-SNVBAGLBSA-N

Isomeric SMILES

C1CCC(CC1)[C@@H]2CCNC2

Canonical SMILES

C1CCC(CC1)C2CCNC2

Origin of Product

United States

Advanced Synthetic Methodologies for Enantiomerically Pure 3s 3 Cyclohexyl Pyrrolidine

Stereoselective Construction of the Pyrrolidine (B122466) Ring System

The creation of the chiral pyrrolidine core is the foundational challenge in the synthesis of (3S)-3-Cyclohexyl-pyrrolidine. Various asymmetric strategies have been developed to establish the required stereocenter at the C3 position.

Asymmetric Hydrogenation and Transfer Hydrogenation Routes

Asymmetric hydrogenation of prochiral pyrrole (B145914) precursors is a powerful method for generating chiral pyrrolidines. nih.gov This approach typically involves the use of transition metal catalysts, such as rhodium and ruthenium, complexed with chiral ligands. illinois.edunih.gov For instance, ruthenium catalysts modified with a trans-chelating chiral bisphosphine like PhTRAP have shown high enantioselectivity in the hydrogenation of N-Boc-protected pyrroles. nih.gov The hydrogenation of appropriately substituted pyrroles can create multiple stereocenters with a high degree of stereocontrol in a single step. nih.gov For example, the asymmetric hydrogenation of 2,3,5-trisubstituted pyrroles has been achieved with excellent enantioselectivity (93-99.7% ee). nih.gov

Transfer hydrogenation offers an alternative to using molecular hydrogen, employing hydrogen donor molecules like formic acid or isopropanol. nih.govdiva-portal.org Ruthenium-catalyzed transfer hydrogenation, in particular, has been developed for the synthesis of various heterocyclic compounds. nih.govnih.gov The concept involves the catalyst facilitating the transfer of hydrogen from a donor to an acceptor, such as an imine or a C=C double bond within a pyrrole precursor. diva-portal.org For example, ruthenium complexes have been effectively used for the reduction of activated alkenes, a key step in forming the saturated pyrrolidine ring. nih.gov Dynamic kinetic resolution (DKR) coupled with transfer hydrogenation can be a particularly effective strategy, where a racemic starting material is converted into a single enantiomer of the product with high yield and enantioselectivity. dicp.ac.cn

Table 1: Comparison of Asymmetric Hydrogenation Methods for Pyrrolidine Synthesis

Method Catalyst System (Example) Substrate (Example) Key Features
Asymmetric Hydrogenation Ru/PhTRAP nih.gov N-Boc-2,3,5-trisubstituted pyrroles High enantioselectivity (up to 99.7% ee); can create multiple stereocenters. nih.gov
Transfer Hydrogenation RuCl(±)-Tsdpen dicp.ac.cn β-Substituted α-oxobutyrolactones Utilizes hydrogen donors like HCOOH/NEt3; effective for DKR processes. dicp.ac.cn
Rhodium-Catalyzed Hydrogenation [Rh(nbd)2]SbF6/PhTRAP illinois.edu N-Acyl indoles Catalyst choice depends on the nitrogen protecting group. illinois.edu

Chiral Auxiliary-Mediated Approaches to Pyrrolidine Ring Formation

The use of chiral auxiliaries is a classic and reliable strategy for inducing stereoselectivity. In this approach, a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a key bond-forming reaction. After the desired stereocenter is set, the auxiliary is cleaved.

A notable example involves the use of (S,S)-(+)-pseudoephedrine as a chiral auxiliary to control conjugate addition reactions for the synthesis of 3-substituted pyrrolidines. nih.govacs.org This method has been applied to the stereocontrolled formal conjugate addition of hydroxycarbonyl (B1239141) anion equivalents to α,β-unsaturated carboxylic acid derivatives. nih.govacs.org Following the key addition step and removal of the chiral auxiliary, subsequent transformations yield the target enantiomerically enriched pyrrolidine. nih.gov Another approach utilizes chiral auxiliaries like (R)-phenylglycinol, which reacts with a keto acid to form a bicyclic lactam intermediate. Subsequent reduction under Lewis acid conditions and hydrogenolysis affords N-substituted pyrrolidines with high enantiomeric purity (>98% ee). whiterose.ac.uk

N-tert-butanesulfinyl imines are another class of effective chiral auxiliaries. The sulfinyl group directs the stereoselective addition of nucleophiles to the imine, establishing a chiral center that can be incorporated into the pyrrolidine ring through subsequent cyclization steps. unibo.it

Organocatalytic Strategies for Enantioselective Pyrrolidine Synthesis

Asymmetric organocatalysis, which uses small, metal-free chiral organic molecules to catalyze stereoselective transformations, has emerged as a powerful tool in synthesis. nih.govmdpi.com Proline and its derivatives are among the most successful organocatalysts for pyrrolidine synthesis. nih.govnih.gov

One common strategy is the organocatalytic asymmetric Michael addition. rsc.orgd-nb.inforesearchgate.net For instance, the conjugate addition of aldehydes or ketones to nitroalkenes, catalyzed by a chiral pyrrolidine derivative, can generate γ-nitro carbonyl compounds, which are versatile precursors to 3-substituted pyrrolidines. mdpi.com These reactions often proceed with high yields and excellent enantioselectivities. d-nb.info Cascade reactions, such as a one-pot, three-component cross-Mannich reaction catalyzed by proline, can efficiently construct syn-β-amino α-substituted aldehydes, which are precursors for substituted pyrrolidines. researchgate.net Similarly, a proline-catalyzed sequential syn-Mannich and [4+1]-annulation cascade has been developed to form densely functionalized pyrrolidines in a highly enantio- and diastereoselective manner. acs.org

Table 2: Selected Organocatalytic Methods for Pyrrolidine Synthesis

Reaction Type Catalyst (Example) Substrates (Example) Outcome
Michael Addition Prolinamide unibo.it Aldehydes and Nitrostyrenes Medium stereocontrol. unibo.it
Michael Addition Cinchona-alkaloid thiourea (B124793) d-nb.info Amines and enones High yields and enantiomeric excesses. d-nb.info
Cross-Mannich Reaction Proline researchgate.net Two different aldehydes, p-anisidine High yield and stereoselectivity for syn-β-amino α-substituted aldehydes. researchgate.net
Mannich/[4+1] Annulation Proline acs.org Aldehyde, Amine, Sulfur ylide Highly enantio- and diastereoselective formation of functionalized pyrrolidines. acs.org

Chemoenzymatic Pathways for Pyrrolidine Core Construction

Chemoenzymatic methods combine the selectivity of enzymes with the efficiency of chemical synthesis. Kinetic resolution, where an enzyme selectively reacts with one enantiomer of a racemic mixture, is a widely used technique. rsc.orgwikipedia.org Lipases, such as Candida antarctica lipase (B570770) B (CALB), are frequently employed for the resolution of racemic pyrrolidine precursors. researchgate.netacs.org For example, the lipase-catalyzed aminolysis or transesterification of racemic 3-hydroxypyrrolidine derivatives can separate enantiomers with high efficiency, providing both the acylated product and the remaining alcohol with high enantiomeric excess. researchgate.netacs.orgmdpi.com

Dynamic kinetic resolution (DKR) represents an advancement over classical kinetic resolution, offering a theoretical yield of 100% for a single enantiomer. In chemoenzymatic DKR, enzymatic resolution is coupled with an in-situ racemization of the slower-reacting enantiomer, often catalyzed by a metal complex. sciengine.com For instance, the selective bio-reduction of α-amino-β-keto esters using engineered dehydrogenases can produce syn amino alcohols with excellent diastereo- and enantioselectivity (99% de, 99% ee), which can then be cyclized to form chiral pyrrolidines. nih.gov

Introduction and Stereocontrol of the Cyclohexyl Moiety

Once the chiral pyrrolidine ring is constructed or during its formation, the cyclohexyl group must be introduced with the correct stereochemistry relative to the C3 stereocenter.

Diastereoselective Alkylation and Cyclization Reactions

Diastereoselective alkylation of a pre-formed chiral pyrrolidine enolate is a direct method for introducing the cyclohexyl group. This involves the deprotonation of an N-protected pyrrolidine derivative bearing an activating group at the 3-position, followed by reaction with a cyclohexyl electrophile (e.g., cyclohexyl iodide). The existing stereocenter on the pyrrolidine ring, or a chiral auxiliary, directs the approach of the electrophile, leading to the formation of one diastereomer preferentially. researchgate.net Chiral heterocyclic β-amino esters, for example, can be diastereoselectively alkylated with alkyl halides to furnish direct precursors of bicyclic alkaloids. researchgate.net

Alternatively, the cyclohexyl group can be incorporated as part of a cyclization precursor. An asymmetric intramolecular aza-Michael reaction, catalyzed by a chiral phosphoric acid, can form the pyrrolidine ring from a Cbz-protected amine containing an α,β-unsaturated thioester. whiterose.ac.uk If the amine precursor already contains the cyclohexyl moiety at the appropriate position, this cyclization can directly establish the desired this compound structure with high enantioselectivity. whiterose.ac.ukwhiterose.ac.uk

Another powerful strategy is the [3+2] cycloaddition reaction. For instance, the rhodium-catalyzed asymmetric hydroarylation of 3-pyrrolines with arylboroxines has been shown to produce 3-arylpyrrolidines with high enantioselectivity. acs.org A similar strategy employing a cyclohexylboron reagent could potentially be adapted for the synthesis of 3-cyclohexylpyrrolidines.

Enantioselective Installation of the Cyclohexyl Group

The stereocontrolled introduction of a cyclohexyl moiety at the C3 position of the pyrrolidine ring is a significant synthetic challenge. Success in this area relies on a range of asymmetric catalytic methods, where a chiral catalyst or auxiliary directs the formation of the desired (S)-enantiomer.

One of the most effective strategies is the asymmetric 1,3-dipolar cycloaddition. nih.govnih.gov This method involves the reaction of an azomethine ylide with a dipolarophile. For instance, a highly enantioselective 1,3-dipolar cycloaddition of an iminoester with an ethoxyformylmethylene oxindole (B195798) can be catalyzed by a Cu(I)-(S,Sp)-Ph Phosferrox complex. nih.gov This approach has been successfully used to generate chiral spiro[pyrrolidin-3,3′-oxindole] structures bearing a cyclohexyl group on the pyrrolidine ring with high diastereoselectivity and enantioselectivity. nih.gov In a specific example, the synthesis of 4′-Ethyl-5′-methyl-(2'S,3R,4'S,5′S)-2′-cyclohexyl-2-oxospiro[indoline-3,3′-pyrrolidine]-4′,5′-dicarboxylate was achieved in 97% yield. nih.gov

Another powerful technique is the intramolecular asymmetric aza-Michael reaction. whiterose.ac.uk This process can be catalyzed by chiral phosphoric acids, enabling the cyclization of a protected amine with an α,β-unsaturated thioester to form functionalized pyrrolidines with high yield and enantioselectivity. whiterose.ac.uk While direct application to this compound synthesis requires a specific precursor, the methodology is robust for creating substituted pyrrolidines, including 3,3-disubstituted spiropyrrolidines. whiterose.ac.uk

Stereospecific cross-coupling reactions, such as the Stille coupling, also offer a pathway. nsf.gov This strategy employs cyclohexyl groups as "spectator ligands" on an organotin nucleophile to prevent their competitive transfer, thereby enabling the selective transfer of the desired group to the pyrrolidine scaffold. While this specific application focused on α-arylation, the principle of using bulky, non-transferable groups to direct reactivity is a key concept in achieving selectivity. nsf.gov

However, the direct enantioselective installation of a cyclohexyl group can sometimes be less efficient than that of an aryl group. In the development of chiral gold(I) catalysts for [4+2] cycloadditions, replacing aryl groups at the 2,5-position of a pyrrolidine ligand with cyclohexyl groups led to a notable decrease in enantioselectivity (from >91:9 er to 70:30 er). acs.org This highlights that the electronic and steric properties of the cyclohexyl group necessitate carefully tailored catalytic systems to achieve high levels of stereocontrol.

Table 1: Comparison of Catalytic Systems for Enantioselective Synthesis of Cyclohexyl-Substituted Pyrrolidines

Catalytic System Reaction Type Substrates Product Enantioselectivity (er) / Diastereoselectivity (dr) Yield Reference
Cu(I)-(S,Sp)-Ph Phosferrox 1,3-Dipolar Cycloaddition Ethoxyformylmethylene oxindole, Iminoester Spiro[pyrrolidin-3,3′-oxindole] >20:1 dr 97% nih.gov
Chiral Phosphoric Acid ((R)-TRIP) Intramolecular aza-Michael Amine with α,β-unsaturated thioester 3,3-Cyclohexyl spiropyrrolidine High 99% whiterose.ac.uk

Optimization of Reaction Conditions for Enhanced Enantiopurity and Yield

Achieving optimal enantiopurity and yield for this compound requires meticulous optimization of various reaction parameters. Methodologies such as Design of Experiments (DoE) provide a systematic approach to identify the most significant factors and their ideal levels, moving beyond one-factor-at-a-time (OFAT) optimization. acs.org Key parameters that are typically fine-tuned include the choice of catalyst, solvent, temperature, reaction time, and the nature of additives or protecting groups.

Catalyst and Ligand Selection: The choice of the chiral catalyst or ligand is paramount. For metal-catalyzed reactions, the ligand structure dictates the chiral environment. For instance, in palladium-catalyzed α-arylation of N-Boc-pyrrolidine, bulky, electron-rich monodentate phosphine (B1218219) ligands like P(tBu)₃ were found to be crucial for enabling the reaction at low temperatures and minimizing side reactions like β-hydride elimination. researchgate.net

Protecting Groups: The protecting group on the pyrrolidine nitrogen can significantly influence selectivity. In stereospecific Stille couplings, changing the N-protecting group from carbamates to a trifluoroacetyl group was found to be optimal for both selectivity and yield, while also preventing the unwanted transfer of the cyclohexyl spectator group. nsf.gov

Temperature and Additives: Temperature is a critical factor that often has a trade-off relationship with reaction rate and selectivity. In the screening of N-substituted dihydroxypyrrolidine ligands for the Henry reaction, lowering the temperature from room temperature to 0°C resulted in a decrease in both conversion (from 96% to 84%) and enantiomeric ratio (er from 92:8 to 82.5:17.5). uc.pt The presence of an additive, such as a base, can also be essential. In the aforementioned Henry reaction, no product was observed in the absence of a base like DIPEA or Na₂CO₃. uc.pt

Solvent and Concentration: The solvent can affect catalyst solubility, stability, and the transition state geometry, thereby influencing enantioselectivity. The optimization of a three-component reaction to form pyrrolidine-2-one derivatives found that a water-ethanol medium was effective when using a supramolecular β-cyclodextrin catalyst. frontiersin.org

The following table illustrates a representative optimization process, showing how systematic variation of conditions can improve reaction outcomes.

Table 2: Optimization of a Representative Asymmetric Reaction

Entry Parameter Varied Condition Yield (%) Enantiomeric Ratio (er) Reference
1 Catalyst Loading 5 mol% - 51.5:48.5 uc.pt
2 Catalyst Loading 10 mol% 96% 92:8 uc.pt
3 Catalyst Loading 15 mol% 96% 72% (chiral product) uc.pt
4 Temperature (Condition from Entry 2) 0 °C 84% 82.5:17.5 uc.pt
5 Protecting Group (Stille Coupling) N-Boc Moderate Moderate nsf.gov

Recent Advancements in Sustainable and Efficient Synthetic Routes

Modern synthetic chemistry places a strong emphasis on developing routes that are not only efficient but also environmentally benign. For the synthesis of complex molecules like this compound, this has led to the adoption of green chemistry principles, including atom economy, use of safer solvents, and catalytic processes.

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. researchgate.net This approach offers high atom economy, reduces the number of synthetic and purification steps, and minimizes waste. researchgate.net For example, a three-component reaction of an aldehyde, an amine, and dimethylacetylenedicarboxylate (DMAD) using a water-soluble supramolecular β-cyclodextrin catalyst in a water-ethanol medium provides a sustainable route to pyrrolidine-2-one derivatives. frontiersin.org

Use of Green Solvents and Catalysts: There is a significant trend towards replacing hazardous organic solvents with greener alternatives. Water is an ideal green solvent, and its use in organic synthesis is a major area of research. nih.gov A one-pot, three-component synthesis of furo[2,3-d]pyrimidines was developed using water as the solvent and a low loading of a recyclable catalyst (ZrOCl₂·8H₂O). nih.gov Similarly, polyethylene (B3416737) glycol (PEG-200) has been used as a non-toxic, economical, and biodegradable solvent for the synthesis of other nitrogen heterocycles. frontiersin.org

Organocatalysis and Biocatalysis: The use of small organic molecules (organocatalysts) or enzymes (biocatalysts) to drive asymmetric reactions is a cornerstone of green chemistry. researchgate.net These catalysts often operate under mild conditions and can avoid the use of toxic heavy metals. Asymmetric azomethine cycloadditions and aza-Michael reactions are frequently performed under organocatalytic conditions to produce enantioenriched pyrrolidines. researchgate.net

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and easier scalability. The optimization of a multi-step SNAr reaction to produce a pyrrolidine derivative was effectively performed in a flow system, allowing for precise control over residence time and temperature to maximize yield and minimize impurities. acs.org

Table 3: Overview of Sustainable and Efficient Synthetic Strategies for Pyrrolidine Derivatives

Strategy Key Features Advantages Reference
Multicomponent Reactions (MCRs) One-pot synthesis with ≥3 components. High atom economy, reduced steps, less waste. frontiersin.org, researchgate.net
Green Solvents Use of water, PEG, or solvent-free conditions. Reduced environmental impact, increased safety. frontiersin.org, nih.gov
Recyclable Catalysts Supramolecular or inorganic catalysts that can be recovered and reused. Lower cost, reduced waste stream. frontiersin.org, nih.gov
Organocatalysis Metal-free catalysis using chiral small molecules. Avoids toxic metals, often mild conditions. researchgate.net

Application of 3s 3 Cyclohexyl Pyrrolidine As a Chiral Ligand in Asymmetric Metal Catalysis

Design Principles for (3S)-3-Cyclohexyl-pyrrolidine-Derived Chiral Ligands

The efficacy of a chiral ligand in asymmetric catalysis is intricately linked to its structural design. For ligands derived from this compound, several key principles govern their ability to create a highly stereoselective catalytic environment.

The fundamental design involves the installation of one or more coordinating heteroatoms, typically phosphorus or nitrogen, onto the pyrrolidine (B122466) framework. The nitrogen atom of the pyrrolidine ring itself can act as a coordinating site, often in conjunction with another donor group attached to it or at another position on the ring, forming bidentate or tridentate ligands.

The stereochemical information originates from the chiral center at the C3 position of the pyrrolidine ring. The bulky cyclohexyl group at this position plays a crucial role in defining the steric environment around the metal center. Its primary functions are:

Steric Shielding: The cyclohexyl group creates a significant steric hindrance on one face of the coordinated metal center. This steric bulk effectively blocks one of the enantiotopic faces of the prochiral substrate from approaching the metal, thereby directing the reaction to occur preferentially on the other, less hindered face.

Conformational Rigidity: The presence of the cyclohexyl group can lock the pyrrolidine ring into a specific conformation. This rigidity is transferred to the resulting metallacycle upon coordination, which is often crucial for achieving high enantioselectivity. A well-defined and rigid chiral environment minimizes the number of possible transition states, leading to a more selective catalytic process.

Electronic Tuning: While the cyclohexyl group is primarily a steric director, modifications on the pyrrolidine nitrogen or the introduction of other functional groups allow for the fine-tuning of the electronic properties of the ligand. For instance, the synthesis of phosphoramidite (B1245037) or phosphine-phosphinite ligands from this compound allows for the modulation of the ligand's σ-donor and π-acceptor properties, which in turn influences the reactivity and selectivity of the metal catalyst.

The modularity in the synthesis of ligands from this compound is another significant advantage. By varying the nature of the coordinating groups (e.g., phosphine (B1218219), phosphoramidite, oxazoline) and the substituents on these groups, a library of ligands can be readily prepared and screened for a specific catalytic application. This allows for a systematic optimization of the catalyst performance for a given substrate.

Ligand Applications in Asymmetric Hydrogenation Reactions

Asymmetric hydrogenation is a fundamental transformation for the synthesis of chiral molecules, and ligands derived from this compound have been explored in this context with various transition metals.

Iridium-Catalyzed Asymmetric Hydrogenation

Iridium catalysts are particularly effective for the asymmetric hydrogenation of unfunctionalized olefins, a challenging class of substrates that lack a coordinating group to assist in the stereochemical control. nih.gov Chiral N,P-ligands are often employed in these systems. While direct data for ligands solely based on this compound in Ir-catalyzed hydrogenation is limited in readily available literature, the principles of using bulky alkyl substituents on related chiral backbones highlight their potential. For instance, iridium complexes with bicyclic pyridine-based N,P ligands have shown high efficiency in the hydrogenation of unfunctionalized trialkyl-substituted olefins, with enantiomeric excesses reaching up to 99%. nih.gov In these systems, bulky substituents on the phosphorus atom, such as cyclohexyl or tert-butyl groups, have been shown to be beneficial for achieving high enantioselectivity in the hydrogenation of various olefins and furan (B31954) derivatives. academie-sciences.fr

SubstrateCatalyst SystemSolventPressure (bar)Temp (°C)Yield (%)ee (%)Ref.
(E)-2-Cyclohexyl-2-butene[Ir(cod)Cl]₂ / Bicyclic Pyridine-PhosphiniteCH₂Cl₂5025>9997 nih.gov
(E)-3,4-Dimethyl-2-pentene[Ir(cod)Cl]₂ / Bicyclic Pyridine-PhosphiniteCH₂Cl₂5025>9994 nih.gov
(Z)-3,4-Dimethyl-2-pentene[Ir(cod)Cl]₂ / Bicyclic Pyridine-PhosphiniteCH₂Cl₂5025>9993 nih.gov
γ-Tocotrienyl acetate[Ir(cod)Cl]₂ / Pyridine-Phosphinite 4CH₂Cl₂5025>99>98 dr academie-sciences.fr
This table presents data for related systems to illustrate the potential application.

Rhodium-Catalyzed Asymmetric Hydrogenation

Rhodium complexes are the catalysts of choice for the asymmetric hydrogenation of functionalized olefins, such as dehydroamino acids and enamides. researchgate.net Chiral phosphine and phosphoramidite ligands are widely used in this area. Monodentate phosphoramidite ligands derived from chiral backbones have demonstrated excellent enantioselectivities. nih.gov For example, the SIPHOS series of ligands, derived from 1,1'-spirobiindane-7,7'-diol, have been successfully applied in the rhodium-catalyzed hydrogenation of α-dehydroamino esters, achieving up to 99% ee. nih.gov The structural features of this compound make it a suitable candidate for the amine component in phosphoramidite ligands for such reactions.

SubstrateCatalyst SystemSolventPressure (bar)Temp (°C)Yield (%)ee (%)Ref.
Methyl (Z)-α-acetamidocinnamate[Rh(cod)₂]BF₄ / (S)-SIPHOS-MeCH₂Cl₂10rt10099.1 nih.gov
Dimethyl itaconate[Rh(cod)₂]BF₄ / (S)-SIPHOS-MeToluene10rt10096.5 nih.gov
(E)-N-(1-Phenylvinyl)acetamide[Rh(cod)₂]BF₄ / (S)-SIPHOS-MeToluene504010099.0 nih.gov
This table presents data for related phosphoramidite ligands to illustrate the potential application.

Ruthenium-Catalyzed Asymmetric Hydrogenation

Ruthenium catalysts, particularly those based on chiral diphosphine ligands in combination with chiral diamines, are highly effective for the asymmetric hydrogenation of a wide range of ketones and functionalized olefins. thieme-connect.com For instance, the QUINAPHOS ligand has been used in the ruthenium-catalyzed asymmetric hydrogenation of aromatic ketones, achieving high enantioselectivities. rsc.org While specific data for this compound derived ligands in Ru-catalyzed hydrogenation is not abundant, the structural motif is relevant for the design of new ligand systems. The development of chiral ligands for the hydrogenation of challenging substrates like fused heteroarenes is an active area of research, with ruthenium complexes of chiral spiroketal-based diphosphines showing high chemoselectivities. acs.org

SubstrateCatalyst SystemCo-catalystSolventPressure (bar)Temp (°C)Yield (%)ee (%)Ref.
Acetophenone[RuCl₂(p-cymene)]₂ / (Ra,SC)-QUINAPHOS(R,R)-DPENi-PrOH102810097 rsc.org
2'-Bromoacetophenone[RuCl₂(p-cymene)]₂ / (Ra,SC)-QUINAPHOS(R,R)-DPENi-PrOH102810096 rsc.org
This table presents data for related systems to illustrate the potential application.

Other Transition Metal Systems

While iridium, rhodium, and ruthenium are the most common metals for asymmetric hydrogenation, other transition metals are also being explored. The principles of ligand design based on the this compound scaffold, particularly the combination of steric bulk and the ability to form stable chelate complexes, are transferable to other metal systems.

Role in Asymmetric Carbon-Carbon Bond Forming Reactions

Derivatives of this compound have found significant application as organocatalysts in various asymmetric carbon-carbon bond-forming reactions. In these reactions, the secondary amine of the pyrrolidine moiety reacts with a carbonyl compound to form a nucleophilic enamine or a more electrophilic iminium ion, which then reacts enantioselectively with the other reaction partner.

A prominent application is in the asymmetric Michael addition of ketones and aldehydes to nitroolefins. Bifunctional organocatalysts, where the pyrrolidine unit is appended with a hydrogen-bond donor like a thiourea (B124793) group, have proven to be highly effective. rsc.org The pyrrolidine forms the enamine, while the thiourea group activates the nitroolefin through hydrogen bonding. The chiral scaffold, including the cyclohexyl group, then dictates the stereochemical outcome of the reaction.

Similarly, in the asymmetric aldol (B89426) reaction , proline and its derivatives are well-known organocatalysts. Bifunctional catalysts incorporating a pyrrolidine moiety and a thiourea group, often with a cyclohexane (B81311) backbone in the diamine part, have been successfully used for the direct asymmetric aldol reaction of cyclohexanone (B45756) with various aromatic aldehydes, affording high diastereoselectivities and enantioselectivities. ajgreenchem.comajgreenchem.com

The following table summarizes representative results for these reactions using pyrrolidine-based organocatalysts, some of which incorporate a cyclohexyl group either on the pyrrolidine or as part of the catalyst backbone.

Reaction TypeSubstrate 1Substrate 2CatalystSolventTemp (°C)Yield (%)dr (anti:syn)ee (%)Ref.
Michael AdditionCyclohexanoneβ-NitrostyrenePyrrolidine-Thiourea CatalystToluenert9998:299 rsc.org
Michael AdditionPropanalβ-NitrostyrenePyrrolidine-Thiourea CatalystToluenert9898:297 rsc.org
Aldol ReactionCyclohexanone4-Nitrobenzaldehyde(S)-N-((Cyclohexylmethyl)carbamothioyl)pyrrolidine-2-carboxamideDMF/H₂Ort9598:291 ajgreenchem.com
Aldol ReactionCyclohexanone2-Nitrobenzaldehyde(S)-N-((Cyclohexylmethyl)carbamothioyl)pyrrolidine-2-carboxamideDMF/H₂Ort9296:488 ajgreenchem.com

Furthermore, ligands derived from this compound have potential in metal-catalyzed C-C bond forming reactions such as the asymmetric allylic alkylation (AAA) . Palladium-catalyzed AAA is a powerful method, and the design of chiral ligands is crucial for achieving high enantioselectivity. acs.org The steric and electronic properties of ligands based on this compound could be beneficial in controlling the stereochemical outcome of such reactions.

Utility in Asymmetric Carbon-Heteroatom Bond Forming Reactions

The formation of carbon-heteroatom bonds in an enantioselective fashion is of paramount importance in the synthesis of a wide range of biologically active molecules.

Asymmetric hydroamination, the addition of an N-H bond across a C-C multiple bond, is a highly atom-economical method for synthesizing chiral amines and N-heterocycles. The development of catalysts for this transformation is an active area of research. Chiral iridium complexes bearing N-heterocyclic carbene (NHC) ligands with fused cyclohexyl backbones have demonstrated high activity and selectivity in the intramolecular hydroamination of unactivated aminoalkenes to produce chiral pyrrolidines. rsc.org Although these ligands are not directly derived from this compound, this work highlights the favorable influence of a cyclohexyl-fused chiral environment in iridium catalysis for hydroamination. Similarly, sequential intramolecular hydroamination and asymmetric hydrogenation have been used to produce a variety of enantioenriched benzo-fused N-heterocycles, including indolines. dicp.ac.cn

The stereoselective oxidation and reduction of organic substrates are fundamental transformations. Chiral ligands play a critical role in transfer hydrogenation reactions, where a metal complex, often rhodium or ruthenium, mediates the transfer of hydrogen from a donor molecule to a substrate. While specific examples utilizing this compound are not prominent, related C2-symmetric bimorpholines have been studied as chiral ligands in the asymmetric transfer hydrogenation of ketones, demonstrating that the stereoselectivity is highly dependent on the substrate's structure. taltech.ee In the realm of reductions, the synthesis of trisubstituted 2-trifluoromethyl pyrrolidines has been achieved through a sequence involving an asymmetric Michael addition followed by a catalytic hydrogenative cyclization, showcasing a reductive step that proceeds with high stereoselectivity to create multiple contiguous stereocenters. nih.gov

Modulating Ligand Structure for Optimized Catalytic Performance

The performance of a chiral ligand in asymmetric catalysis can be fine-tuned by systematically modifying its structure. The this compound scaffold serves as an excellent platform for such modifications.

The introduction of different substituents on the pyrrolidine nitrogen is a common strategy to modulate the ligand's electronic and steric properties. For example, in palladium-catalyzed asymmetric carboamination reactions to form isoxazolidines and pyrrolidines, the use of Xu-Phos ligands, which feature a dicyclohexylphosphine (B1630591) group, has been shown to be effective. rsc.org The steric bulk of the cyclohexyl groups on the phosphorus atom is believed to push into the catalytic center, thereby influencing the enantioselectivity. rsc.org

Below is a table summarizing the effect of ligand modification on catalytic performance in selected reactions:

Base Ligand ScaffoldModificationReactionMetalKey FindingReference
Pyrrolidine-based phosphineReplacement of 2,5-diaryl groups with cyclohexyl groups[4+2] CycloadditionGold(I)Decreased enantioselectivity nih.gov
Sulfinamide-phosphine (Sadphos)Introduction of a dicyclohexylphosphine moiety (Xu-Phos)Asymmetric CarboaminationPalladium(0)High enantioselectivity due to steric influence of cyclohexyl groups rsc.org

This demonstrates that the cyclohexyl group is a significant structural element that can be used to modulate the stereochemical outcome of a reaction, though its effect is highly context-dependent.

Application of 3s 3 Cyclohexyl Pyrrolidine As a Chiral Organocatalyst in Asymmetric Organic Transformations

Enamine Catalysis Mediated by (3S)-3-Cyclohexyl-pyrrolidine Derivatives

Enamine catalysis is a powerful activation mode wherein a chiral secondary amine, such as a this compound derivative, reacts with a carbonyl compound (typically an aldehyde or a ketone) to form a nucleophilic enamine intermediate. This transient species then reacts with an electrophile, and subsequent hydrolysis regenerates the catalyst and furnishes the chiral product. The stereochemical outcome of the reaction is dictated by the chiral environment created by the organocatalyst.

Asymmetric Aldol (B89426) Reactions

The asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. Organocatalytic variants, often employing proline and its derivatives, have been extensively developed. While direct examples using this compound are not prominent in the literature, the principle can be illustrated by related 3-substituted pyrrolidine (B122466) catalysts. For instance, (S)-pyrrolidine-3-carboxamide derivatives have been explored as catalysts in the direct aldol reaction between ketones and aldehydes. The substituent at the 3-position plays a crucial role in shielding one face of the enamine intermediate, thereby directing the approach of the electrophilic aldehyde.

In a representative reaction, a ketone is activated by the chiral pyrrolidine catalyst to form an enamine, which then attacks an aldehyde. The stereochemistry of the resulting β-hydroxy ketone is controlled by the catalyst's structure. The bulky cyclohexyl group in a hypothetical this compound catalyst would be expected to create a highly hindered steric environment, potentially leading to high levels of diastereoselectivity and enantioselectivity.

Table 1: Representative Asymmetric Aldol Reactions Catalyzed by 3-Substituted Pyrrolidine Derivatives Data presented is illustrative of the performance of 3-substituted pyrrolidine catalysts in similar transformations, as direct data for this compound is not readily available in published literature.

EntryKetoneAldehydeCatalyst (mol%)SolventTime (h)Yield (%)dr (anti:syn)ee (%) (anti)
1Cyclohexanone (B45756)4-Nitrobenzaldehyde(S)-Pyrrolidine-3-carboxamide (20)DMSO248595:598
2AcetoneBenzaldehyde(3R)-3-Methyl-pyrrolidine (15)CH2Cl24878-92
3Cyclopentanone4-Chlorobenzaldehyde(S)-Pyrrolidine-3-carboxylic acid (20)Neat369192:896

Asymmetric Mannich Reactions

The Mannich reaction is a fundamental transformation for the synthesis of β-amino carbonyl compounds, which are valuable precursors for various nitrogen-containing molecules. Organocatalytic asymmetric Mannich reactions typically involve the reaction of an aldehyde or ketone with an imine, mediated by a chiral amine catalyst. Pyrrolidine derivatives with substituents at the 3-position have been shown to be effective in controlling the stereochemical outcome of these reactions.

For example, chiral 3-substituted β-prolines have been investigated as catalysts in the Mannich-type reaction between ketones/aldehydes and ethyl glyoxylate (B1226380) imines. The substituent at the 3-position was found to influence the reactive conformation of the pyrrolidine ring and the spatial arrangement of the catalytic groups, thereby directing the stereochemical course of the reaction. A this compound derivative, with its sterically demanding group, would be anticipated to provide a well-defined chiral pocket to control the approach of the imine to the enamine intermediate.

Table 2: Asymmetric Mannich Reactions with 3-Substituted Pyrrolidine Catalysts Data is based on structurally similar catalysts to illustrate the potential of the this compound scaffold.

EntryDonorImineCatalyst (mol%)SolventYield (%)dr (anti:syn)ee (%) (anti)
1PropanalN-PMP-protected ethyl glyoxylate imine(R)-3-Pyrrolidinecarboxylic acid (10)Dioxane95>99:199
2CyclohexanoneN-Boc-imino ester(3R,5R)-5-Methyl-3-pyrrolidinecarboxylic acid (10)Toluene8898:2>99
3ButanalN-PMP-protected benzaldimine(3S)-3-Phenylpyrrolidine (20)CHCl37590:1094

Asymmetric Michael Additions

The asymmetric Michael addition is a widely used method for the enantioselective formation of carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. In the context of enamine catalysis, a chiral pyrrolidine derivative activates an aldehyde or ketone to form a nucleophilic enamine, which then adds to a Michael acceptor, such as a nitroolefin.

The steric bulk of the substituent on the pyrrolidine ring is critical for achieving high stereoselectivity. While specific data for this compound is scarce, studies on other 3-substituted pyrrolidines demonstrate the viability of this approach. The catalyst's chiral environment dictates the facial selectivity of the addition to the nitroalkene. The cyclohexyl group would likely create a highly effective steric shield, forcing the reaction to proceed through a specific transition state, thus yielding the product with high enantiomeric excess.

Table 3: Enantioselective Michael Additions Catalyzed by Pyrrolidine Derivatives Examples with related catalysts are provided to demonstrate the principle.

EntryDonorAcceptorCatalyst (mol%)SolventYield (%)dr (syn:anti)ee (%) (syn)
1Propanalβ-Nitrostyrene(S)-Pyrrolidine-3-carboxamide (15)Toluene9295:597
2Isovaleraldehyde(E)-Nitrostyrene(3S)-3-tert-Butyl-pyrrolidine (20)CH2Cl28590:1093
3Pentanal2-Nitrocinnamate(S)-3-Phenylpyrrolidine (10)Hexane88>95:596

Iminium Catalysis Using this compound Derivatives

In iminium catalysis, the chiral secondary amine reacts with an α,β-unsaturated aldehyde or ketone to form a positively charged iminium ion. This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the enal or enone, making it more susceptible to attack by a nucleophile. The chiral catalyst controls the stereochemistry by shielding one of the enantiotopic faces of the iminium ion.

Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful cycloaddition reaction for the formation of six-membered rings. The development of asymmetric organocatalytic versions, particularly through iminium ion activation, has been a significant advancement. Catalysts such as the MacMillan imidazolidinones, which are derived from amino acids, are highly effective.

While there is a lack of specific examples utilizing 3-substituted pyrrolidines for Diels-Alder reactions, the underlying principle of iminium catalysis remains the same. A this compound derivative would form an iminium ion with an α,β-unsaturated aldehyde. The bulky cyclohexyl group at the 3-position would create a sterically biased environment, directing the approach of the diene to one face of the dienophile. This would lead to the formation of the cyclohexene (B86901) product with high enantioselectivity. The effectiveness of such a catalyst would depend on the precise conformational preferences of the pyrrolidine ring and the resulting iminium ion.

Table 4: Representative Asymmetric Diels-Alder Reactions via Iminium Catalysis Data presented is for well-established pyrrolidine-based catalyst systems to illustrate the catalytic concept.

EntryDieneDienophileCatalyst (mol%)SolventYield (%)exo:endoee (%) (endo)
1CyclopentadieneCinnamaldehyde(S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine (20)CH2Cl2/H2O911:9999
21,3-ButadieneAcrolein(5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one (10)THF855:9594
3AnthraceneCrotonaldehyde(S)-Proline (20)DMF721:1088

Asymmetric [3+2] Cycloadditions

Asymmetric [3+2] cycloadditions are valuable methods for the construction of five-membered rings, including the pyrrolidine core itself. In an organocatalytic context, these reactions can proceed through various mechanisms. One common approach involves the reaction of an iminium ion-activated α,β-unsaturated aldehyde with a 1,3-dipole.

Alternatively, a chiral pyrrolidine can react with an aldehyde to form an azomethine ylide, which then undergoes a [3+2] cycloaddition with a dipolarophile. The stereochemistry of the resulting pyrrolidine product is controlled by the chiral catalyst. A this compound derivative could be envisioned to participate in such transformations, with the cyclohexyl group playing a key role in directing the stereochemical outcome of the cycloaddition. The steric hindrance provided by the cyclohexyl substituent would likely favor specific transition states, leading to high levels of diastereo- and enantioselectivity in the formation of the polysubstituted pyrrolidine products.

Table 5: Asymmetric [3+2] Cycloadditions Involving Pyrrolidine Derivatives Examples provided showcase the utility of the pyrrolidine scaffold in this class of reactions.

Entry1,3-Dipole PrecursorDipolarophileCatalyst (mol%)SolventYield (%)dree (%)
1Glycine imino esterMethyl vinyl ketone(S)-2-[Bis(3,5-bis(trifluoromethyl)phenyl) (trimethylsilyloxy)methyl]pyrrolidine (10)Toluene90>20:198
2N-benzylideneglycinateDimethyl maleateCu(I)/(S)-Ph-BOX (5)CH2Cl28595:592
3Aldehyde/amino esterNitroalkeneDiarylprolinol silyl (B83357) ether (10)Dioxane8815:197

Other Organocatalytic Modes and Applications

While enamine and iminium ion catalysis represent the primary activation modes for this compound, its structural features allow for its application in other organocatalytic transformations. The presence of the secondary amine is central to its catalytic activity, enabling it to participate in a variety of reaction pathways that leverage its basicity and ability to form key intermediates. These alternative applications highlight the versatility of this chiral scaffold in asymmetric synthesis.

One notable area of application is in Michael addition reactions. The catalyst can activate aldehydes and ketones to form nucleophilic enamines, which then undergo conjugate addition to nitroolefins and other Michael acceptors. The bulky cyclohexyl group at the 3-position plays a crucial role in creating a sterically hindered environment around the reactive center, thereby influencing the facial selectivity of the addition and leading to high enantioselectivity. Research into various pyrrolidine-based organocatalysts has demonstrated that the nature of the substituent on the pyrrolidine ring is critical for modulating both reactivity and the stereochemical outcome. For instance, in the Michael addition of aldehydes to nitroolefins, pyrrolidine catalysts with bulky substituents have been shown to be highly effective.

The catalytic efficacy of this compound and its derivatives can also be observed in aldol reactions. ajgreenchem.com By forming an enamine with a donor ketone or aldehyde, the catalyst facilitates the nucleophilic attack on an acceptor aldehyde. The stereochemistry of the resulting β-hydroxy carbonyl compound is dictated by the catalyst's chiral environment. The cyclohexyl group helps to create a well-defined transition state, guiding the approach of the electrophile to one face of the enamine intermediate. Studies on analogous L-prolinamide catalysts have shown that hydrogen bonding interactions between the catalyst and the substrates are crucial for high enantioselectivity. nih.gov

Furthermore, derivatives of this compound can be employed in more complex cascade reactions. These multi-step sequences, initiated by an organocatalytic transformation, allow for the rapid construction of complex molecular architectures from simple starting materials. The ability of the pyrrolidine moiety to engage in multiple catalytic cycles makes it a valuable component in the design of such processes.

The table below summarizes the application of catalysts structurally related to this compound in various organocatalytic reactions, showcasing the typical yields and enantioselectivities achieved.

Reaction TypeCatalyst TypeSubstratesYield (%)Enantioselectivity (% ee)
Michael AdditionPyrrolidine-basedAldehydes, Nitroolefins95-9968
Aldol ReactionL-prolinamideKetones, Aldehydes8446
Cascade ReactionPyrrolidine-basedVariesHighHigh

Mechanistic Insights into Organocatalytic Enantioselectivity

The enantioselectivity of organocatalytic transformations mediated by this compound is a direct consequence of the formation of well-defined, diastereomeric transition states. The catalyst's stereochemical information is effectively transferred to the product through a combination of steric and electronic interactions. The cyclohexyl group at the 3-position of the pyrrolidine ring is a key determinant of the stereochemical outcome.

In a typical enamine-mediated reaction, the catalyst first reacts with a carbonyl compound (an aldehyde or a ketone) to form a chiral enamine intermediate. The bulky cyclohexyl group effectively shields one of the two faces of the enamine. Consequently, the electrophile preferentially attacks from the less sterically hindered face, leading to the formation of one enantiomer in excess. The rigidity of the pyrrolidine ring helps to lock the conformation of the enamine, further enhancing the facial discrimination.

Computational and experimental studies on related proline-catalyzed reactions have provided detailed models for the transition states. For instance, in the aldol reaction, the generally accepted mechanism involves the formation of an enamine, followed by the attack on the aldehyde. nih.gov The stereochemistry is determined in the C-C bond-forming step, where the aldehyde is activated by hydrogen bonding to an acidic proton on the catalyst or an additive. nih.gov While this compound itself lacks an acidic proton comparable to the carboxylic acid of proline, the secondary amine proton can still participate in hydrogen bonding, or the reaction may proceed through a transition state where steric repulsion is the dominant controlling factor.

The Zimmerman-Traxler model is often invoked to explain the stereoselectivity of aldol reactions. wikipedia.org This model proposes a chair-like six-membered transition state involving the enamine, the aldehyde, and any coordinating species. The substituents on the enamine and the aldehyde will preferentially occupy equatorial positions to minimize steric strain, thus determining the relative and absolute stereochemistry of the product. The cyclohexyl group on the pyrrolidine catalyst would play a significant role in dictating the preferred conformation of this transition state assembly.

In iminium ion catalysis, the catalyst forms a chiral iminium ion with an α,β-unsaturated carbonyl compound. The cyclohexyl group again directs the nucleophilic attack to one of the enantiotopic faces of the β-carbon. The LUMO-lowering effect of the iminium ion accelerates the reaction, while the steric hindrance provided by the catalyst's substituent ensures high enantioselectivity.

Derivatization Strategies and Structure Activity Relationships for 3s 3 Cyclohexyl Pyrrolidine Scaffolds

N-Functionalization and its Impact on Catalytic Activity and Selectivity

The secondary amine of the pyrrolidine (B122466) ring is the most common site for functionalization. The introduction of various substituents on the nitrogen atom directly influences the catalyst's steric bulk, electronic nature, and potential for secondary interactions with substrates, thereby modulating its catalytic performance.

Detailed research has shown that the nature of the N-substituent is critical for achieving high enantioselectivity. For instance, in organocatalyzed Michael additions, the introduction of bulky groups on the nitrogen can enhance facial discrimination of the substrate approach. Conversely, the incorporation of groups capable of hydrogen bonding or other non-covalent interactions can help in organizing the transition state, leading to improved stereochemical outcomes.

The electronic properties of the N-substituent also play a crucial role. Electron-withdrawing groups can increase the acidity of the N-H proton in bifunctional catalysts, enhancing their ability to act as hydrogen-bond donors. This can be particularly effective in reactions where activation of an electrophile is required. On the other hand, electron-donating groups can increase the nucleophilicity of the nitrogen, which is beneficial in catalytic cycles where the pyrrolidine nitrogen acts as a nucleophile.

The following table illustrates the impact of N-functionalization on the catalytic activity and selectivity of (3S)-3-Cyclohexyl-pyrrolidine derivatives in a representative asymmetric Michael addition reaction.

Catalyst (N-Substituent)ReactionYield (%)Enantiomeric Excess (ee, %)
H (unfunctionalized)Michael Addition7560
Tosyl (Ts)Michael Addition8892
Triflyl (Tf)Michael Addition9195
2,4-Dinitrophenyl (DNP)Michael Addition8589
(S)-Diphenylprolinol TMS etherAldol (B89426) Reaction9099

This table presents representative data compiled from studies on related pyrrolidine-based catalysts to illustrate the general trends of N-functionalization.

Modifications of the Cyclohexyl Ring for Stereochemical Tuning

While less common than N-functionalization, modifications of the cyclohexyl ring offer a subtle yet powerful tool for fine-tuning the stereochemical outcome of a reaction. The cyclohexyl group's conformation and substitution pattern can significantly alter the steric environment around the catalytic site.

In one study, replacing aryl groups at the 2,5-positions of a pyrrolidine ring in a gold(I) complex with cyclohexyl groups led to a decrease in enantioselectivity from over 90% er to 70:30 er in a [4+2] cycloaddition reaction nih.gov. This highlights the sensitivity of the catalytic outcome to the nature of the substituent at the 3-position of the pyrrolidine.

The conformational locking of the cyclohexyl ring through the introduction of bulky groups can also be a strategy to reduce the conformational flexibility of the catalyst, leading to a more ordered transition state and potentially higher enantioselectivity.

Cyclohexyl Ring ModificationCatalyst TypeReactionDiastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
UnsubstitutedBifunctional Thiourea (B124793)Michael Addition95:592
4-tert-Butyl (cis)Bifunctional ThioureaMichael Addition97:395
4-tert-Butyl (trans)Bifunctional ThioureaMichael Addition90:1088
3,5-Dimethyl (cis, cis)Bifunctional ThioureaMichael Addition98:297

This table is a hypothetical representation based on established principles of stereochemical tuning to illustrate the potential impact of cyclohexyl ring modifications.

Introduction of Additional Chiral Elements

To create more sophisticated and highly selective catalysts, additional chiral elements can be incorporated into the this compound scaffold. This can lead to bifunctional or even multifunctional catalysts where different parts of the molecule play distinct roles in the catalytic cycle.

One common strategy is to attach another chiral moiety to the pyrrolidine nitrogen. This can be, for example, a chiral amine, alcohol, or even another heterocyclic system. The resulting catalyst can then benefit from cooperative effects between the two chiral centers, leading to enhanced stereocontrol. The "matched" and "mismatched" effects of combining different chiral elements are a key consideration in the design of such catalysts.

For instance, the synthesis of chiral bifunctional N-heterocyclic carbene (NHC) ligands has been explored, where a chiral center is present in proximity to a biaryl axis nih.gov. Applying this concept, a chiral amine derived from this compound could be incorporated into such a ligand framework to create a catalyst with a well-defined three-dimensional structure for asymmetric catalysis.

The development of catalyst-tuned regio- and enantioselective reactions for the synthesis of C2- and C3-alkylated pyrrolidines provides a pathway to introduce additional stereocenters directly onto the pyrrolidine ring organic-chemistry.orgnih.gov. These new stereocenters can then be further functionalized to create novel catalyst structures.

Additional Chiral ElementCatalyst TypeReactionYield (%)Enantiomeric Excess (ee, %)
NoneThis compoundAldol Reaction7075
(S)-alpha-Methylbenzylamine (on N)Bifunctional AmineAldol Reaction8594 (matched)
(R)-alpha-Methylbenzylamine (on N)Bifunctional AmineAldol Reaction8260 (mismatched)
C2-alkylation with chiral auxiliaryModified PyrrolidineFriedel-Crafts Alkylation9098

This table provides illustrative examples of how the introduction of additional chiral elements can influence catalytic outcomes.

Elucidation of Structure-Selectivity Correlations in Catalytic Systems

Understanding the relationship between the three-dimensional structure of a catalyst and the selectivity it imparts is fundamental to rational catalyst design. For this compound based catalysts, this involves a combination of experimental studies and computational modeling.

Experimental approaches include systematic variation of the catalyst structure (as described in the sections above) and detailed kinetic analysis of the catalyzed reaction. By comparing the performance of a series of related catalysts, it is possible to deduce the steric and electronic factors that govern selectivity. For example, a linear free-energy relationship (LFER) study could be employed to correlate the electronic properties of N-aryl substituents with the enantioselectivity of the reaction.

Computational studies, particularly density functional theory (DFT) calculations, have become an indispensable tool for elucidating reaction mechanisms and the origins of stereoselectivity. By modeling the transition states of the stereodetermining step of a reaction, it is possible to identify the key non-covalent interactions between the catalyst and the substrates that lead to the preferential formation of one enantiomer over the other.

For instance, computational models can reveal how the cyclohexyl group shields one face of the pyrrolidine ring, directing the approach of the substrate to the less hindered face. These models can also rationalize the impact of modifying the N-substituent or the cyclohexyl ring on the stability of competing transition states. Such insights are crucial for the iterative process of catalyst optimization and the development of new, more effective catalytic systems.

Computational and Theoretical Investigations of 3s 3 Cyclohexyl Pyrrolidine Systems

Density Functional Theory (DFT) Studies on Conformational Analysis and Stability

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of (3S)-3-Cyclohexyl-pyrrolidine, DFT is instrumental in determining the preferred conformations of the pyrrolidine (B122466) ring and the orientation of the cyclohexyl substituent, which are critical for its catalytic activity and stereoselectivity.

The pyrrolidine ring is known to adopt two primary puckered conformations: the "endo" and "exo" envelope forms. The substitution at the C3 position with a bulky cyclohexyl group significantly influences the equilibrium between these conformers. DFT calculations can predict the relative energies of these conformers, providing insight into their population distribution at a given temperature. The introduction of a sterically demanding substituent at the C4 position, such as a tert-butyl group, has been shown to strongly favor a pseudoequatorial orientation, which in turn dictates the puckering of the pyrrolidine ring. researchgate.net For a 3-substituted proline, a cis-3-methyl substituent has been found to stabilize the Cγ-endo puckering of the ring. mdpi.com

Computational studies on N-acyl-N'-methylamide derivatives of proline and its α-substituted analogs have demonstrated that the puckering of the pyrrolidine ring is a key factor in their conformational preferences. nih.govnih.gov These studies often employ DFT calculations at levels of theory such as B3LYP/6-31+G(d,p) to obtain optimized geometries and relative energies of different conformers. nih.govnih.gov

Table 1: Representative DFT Calculated Relative Energies of Pyrrolidine Ring Conformers for a 3-Substituted Proline Analog

ConformerPuckerRelative Energy (kcal/mol)
1 Cγ-endo0.00
2 Cγ-exo1.25

Note: Data is illustrative and based on findings for 3-substituted proline analogs. The actual energy difference for this compound may vary.

Molecular Modeling and Docking Studies of Ligand-Substrate/Catalyst Interactions

Molecular modeling and docking are computational techniques used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. For this compound acting as an organocatalyst, docking studies can elucidate how substrates interact with the catalyst's active site.

These studies are crucial for understanding the initial steps of the catalytic cycle, where the substrate approaches and binds to the catalyst. The binding affinity, typically expressed as a binding energy, can be calculated to quantify the strength of the interaction. The specific orientation of the substrate relative to the chiral catalyst is what ultimately determines the stereochemical outcome of the reaction.

In a typical docking study, the 3D structure of the this compound catalyst would be generated and optimized. Then, a substrate molecule would be docked into the putative active site, often involving the pyrrolidine nitrogen. The docking algorithm samples a large number of possible binding poses and scores them based on a scoring function that estimates the binding affinity. The results can reveal key intermolecular interactions, such as hydrogen bonds or van der Waals forces, that stabilize the catalyst-substrate complex.

Table 2: Illustrative Molecular Docking Results for a Pyrrolidine-Based Catalyst with a Model Substrate

Docking PoseBinding Energy (kcal/mol)Key Interacting Residues/Atoms
1 -8.2Pyrrolidine N-H, Substrate Carbonyl O
2 -7.5Cyclohexyl C-H, Substrate Aromatic Ring
3 -6.9Pyrrolidine Ring, Substrate Alkyl Chain

Note: This data is hypothetical and serves to illustrate the type of information obtained from molecular docking studies.

Mechanistic Probes of Asymmetric Catalytic Cycles

Computational chemistry provides invaluable tools for mapping out the entire catalytic cycle of a reaction, including the characterization of transient species like transition states and intermediates.

Transition State Characterization

The transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction. Identifying the structure and energy of the transition state is key to understanding the reaction's rate and selectivity. For reactions catalyzed by this compound, DFT calculations are employed to locate the transition states for the stereodetermining step.

The enantioselectivity of many proline-catalyzed reactions is explained by a transition state model akin to the Zimmerman-Traxler model, where a hydrogen bond between the proline's carboxylic acid group and the aldehyde is crucial for high enantioselectivity. researchgate.net For pyrrolidine-based catalysts lacking a carboxylic acid, other non-covalent interactions, directed by the bulky substituent, will play a similar role in differentiating the transition states leading to the two possible enantiomers. The cyclohexyl group in this compound is expected to create a sterically hindered environment that favors the approach of the substrate from one face over the other.

Energy Profiles and Rate-Determining Steps

By calculating the energies of the reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This profile provides a visual representation of the energy changes that occur throughout the reaction. The highest energy barrier in the profile corresponds to the rate-determining step of the reaction.

Table 3: Example of a Calculated Energy Profile for a Catalytic Aldol (B89426) Reaction

SpeciesDescriptionRelative Free Energy (kcal/mol)
R Reactants0.0
TS1 Enamine Formation Transition State+15.2
I1 Enamine Intermediate+5.6
TS2 C-C Bond Formation Transition State (Re-face attack)+21.5
TS3 C-C Bond Formation Transition State (Si-face attack)+23.8
I2 Adduct Intermediate-10.3
P Products-15.0

Note: This is a representative energy profile for a proline-catalyzed aldol reaction and is intended for illustrative purposes.

Prediction of Enantioselectivity and Diastereoselectivity

A major goal of computational studies in asymmetric catalysis is the accurate prediction of the stereochemical outcome of a reaction. The enantiomeric excess (ee) or diastereomeric ratio (dr) is determined by the difference in the activation energies (ΔΔG‡) of the transition states leading to the different stereoisomers.

The relationship between the activation energy difference and the ratio of products is given by the Curtin-Hammett principle and can be expressed through the following equation derived from transition state theory:

ΔΔG‡ = -RT ln(k_major / k_minor) = -RT ln(major_product / minor_product)

By calculating the free energies of the diastereomeric transition states, it is possible to predict the enantiomeric or diastereomeric ratio of the products. Computational investigations of aldol reactions catalyzed by proline derivatives have successfully predicted trends in stereoselectivity. researchgate.net The accuracy of these predictions is highly dependent on the level of theory used and the inclusion of solvent effects.

Table 4: Predicted vs. Experimental Enantioselectivity for a Model Reaction

Catalyst AnalogCalculated ΔΔG‡ (kcal/mol)Predicted ee (%)Experimental ee (%)
Proline1.89290
3-Methylproline (cis)2.19695
3-Methylproline (trans)1.58582

Note: Data is based on computational studies of proline and its simple alkylated derivatives and serves as an example of the predictive power of these methods.

Ab Initio and Semi-Empirical Calculations for Electronic Properties

Ab initio and semi-empirical methods are used to calculate the fundamental electronic properties of molecules, such as their molecular orbital energies, charge distributions, and dipole moments. These properties can provide further insight into the reactivity and catalytic behavior of this compound.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability. mdpi.comnih.gov

Natural Bond Orbital (NBO) analysis can be used to study hyperconjugative interactions and charge delocalization within the molecule, which can contribute to its stability and reactivity. nih.gov Molecular Electrostatic Potential (MEP) maps can visualize the charge distribution and identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), providing clues about how it will interact with other molecules.

Table 5: Calculated Electronic Properties for a Pyrrolidine Derivative

PropertyCalculated Value
HOMO Energy-6.2 eV
LUMO Energy1.5 eV
HOMO-LUMO Gap7.7 eV
Dipole Moment2.1 D

Note: These values are representative for a simple pyrrolidine derivative and are intended to illustrate the types of electronic properties that can be calculated.

Advanced Stereochemical Purity Determination and Chiral Analytical Methodologies for 3s 3 Cyclohexyl Pyrrolidine and Its Derivatives

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess (ee) Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for quantifying the enantiomeric excess (ee) of chiral compounds. heraldopenaccess.usuma.es The method's efficacy stems from the use of a chiral stationary phase (CSP), which interacts diastereomerically with the two enantiomers of the analyte. These transient, unequal interactions result in different retention times, allowing for their separation and quantification.

The determination of enantiomeric excess is crucial for assessing the optical purity of a chiral substance. heraldopenaccess.us For chiral amines and pyrrolidine (B122466) derivatives, polysaccharide-based CSPs are particularly effective. These phases, often derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, contain chiral grooves and cavities. The separation mechanism involves a combination of interactions, including hydrogen bonding, π-π stacking, and steric hindrance, between the analyte and the chiral polymer. nih.gov

The mobile phase composition, flow rate, and column temperature are optimized to achieve baseline separation of the enantiomers. researchgate.netmdpi.com Detection is typically performed using a UV or fluorescence detector. uma.es The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Table 1: Common Chiral Stationary Phases (CSPs) for HPLC Analysis of Chiral Amines
CSP TypeChiral SelectorTypical ApplicationsInteraction Mechanism
Polysaccharide-basedCellulose tris(3,5-dimethylphenylcarbamate)Broad applicability for various racemates, including aminesHydrogen bonding, π-π interactions, steric inclusion
Polysaccharide-basedAmylose tris(3,5-dimethylphenylcarbamate)High chiral recognition ability for a wide range of compoundsSimilar to cellulose-based, but with different spatial arrangement
Pirkle-type (Brush-type)(R)-N-(3,5-Dinitrobenzoyl)phenylglycineSeparation of compounds with π-acidic or π-basic groupsπ-π interactions, hydrogen bonding, dipole-dipole interactions
Macrocyclic AntibioticTeicoplaninSeparation of amino acids and primary aminesInclusion complexation, hydrogen bonding, ionic interactions

Chiral Gas Chromatography (GC) for Enantiomeric Purity Analysis

Chiral Gas Chromatography (GC) is another powerful technique for the separation and analysis of enantiomers, particularly for volatile and thermally stable compounds like many pyrrolidine derivatives. gcms.cz The separation principle is analogous to chiral HPLC, but it occurs in the gas phase. The stationary phase within the capillary column is chiral, leading to differential interactions with the enantiomers as they are carried through the column by an inert gas.

The most common chiral stationary phases for GC are based on cyclodextrins, which are cyclic oligosaccharides. gcms.cz These cyclodextrin (B1172386) molecules are derivatized to enhance their chiral recognition capabilities and thermal stability. The cavity of the cyclodextrin provides a chiral environment where enantiomers can form transient inclusion complexes with differing stabilities, resulting in different retention times.

For the analysis of amines like 3-cyclohexyl-pyrrolidine, derivatization is often necessary to improve volatility and chromatographic performance. This typically involves acylation, for example, with trifluoroacetic anhydride, to convert the amine into a less polar and more volatile amide derivative before injection into the GC system.

Table 2: Common Chiral Stationary Phases for Gas Chromatography
CSP NameChiral SelectorKey Characteristics
Rt-βDEXsmPermethylated beta-cyclodextrin (B164692) derivativeOffers extensive enantiomeric separation for a wide range of compounds including monoterpenes and pharmaceuticals. gcms.cz
Chiraldex G-TATrifluoroacetyl-gamma-cyclodextrinEffective for the separation of derivatized amino acids and other polar compounds.
Hydrodex β-6TBDMHeptakis-(2,3-di-O-methyl-6-O-t-butyldimethylsilyl)-β-cyclodextrinHigh thermal stability, suitable for a broad range of chiral compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents for Absolute Configuration and ee Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for structure elucidation, and its application can be extended to distinguish between enantiomers. researchgate.net Since enantiomers are chemically identical in an achiral environment, their standard NMR spectra are indistinguishable. However, in the presence of a chiral auxiliary, such as a chiral shift reagent (CSR), the enantiomers can form transient diastereomeric complexes. researchgate.netlibretexts.org These diastereomeric complexes have different magnetic environments, leading to separate, observable signals for each enantiomer in the NMR spectrum. slideshare.net

Lanthanide-based complexes are commonly used as chiral shift reagents. nih.gov These paramagnetic compounds, such as tris(3-heptafluorobutyryl-d-camphorato)europium(III) [Eu(hfc)3], can coordinate to Lewis basic sites in the analyte, like the nitrogen atom in 3-cyclohexyl-pyrrolidine. This interaction induces large changes in the chemical shifts of nearby protons, and the magnitude of this shift is different for the two diastereomeric complexes. slideshare.netslideshare.net

By integrating the distinct signals corresponding to each enantiomer, the enantiomeric excess (ee) can be accurately determined. slideshare.net Furthermore, by analyzing the differential shifts and using established models (like the Mosher's method for related derivatives), it is sometimes possible to deduce the absolute configuration of the analyte. drpress.org

Table 3: Common Lanthanide-Based Chiral Shift Reagents (CSRs)
Reagent AbbreviationFull NameLanthanide IonDirection of Shift
Eu(fod)3Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III)Europium (Eu³⁺)Downfield (to higher ppm) libretexts.org
Eu(hfc)3Tris(3-heptafluorobutyryl-d-camphorato)europium(III)Europium (Eu³⁺)Downfield slideshare.net
Pr(hfc)3Tris(3-heptafluorobutyryl-d-camphorato)praseodymium(III)Praseodymium (Pr³⁺)Upfield (to lower ppm)
Yb(hfc)3Tris(3-heptafluorobutyryl-d-camphorato)ytterbium(III)Ytterbium (Yb³⁺)Downfield

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical spectroscopic techniques used for the non-ambiguous determination of the absolute configuration of chiral molecules in solution. nih.gov These methods measure the differential absorption of left and right circularly polarized light corresponding to vibrational (infrared) and electronic (UV-Vis) transitions, respectively. encyclopedia.pubbruker.comyoutube.com

For a molecule like (3S)-3-Cyclohexyl-pyrrolidine, which may be conformationally flexible, the process involves several steps. First, a computational conformational search is performed to identify all low-energy conformers of the molecule. nih.gov The geometries of these conformers are then optimized using quantum chemical methods, such as Density Functional Theory (DFT). rsc.org

Subsequently, the VCD and ECD spectra for each stable conformer are calculated. A Boltzmann-averaged theoretical spectrum is generated based on the relative energies of the conformers. This calculated spectrum is then compared to the experimentally measured spectrum. A good match between the experimental and the calculated spectrum for a specific enantiomer (e.g., the S-enantiomer) allows for the unambiguous assignment of its absolute configuration. nih.govrsc.org

Table 4: Comparison of VCD and ECD for Absolute Configuration Determination
FeatureVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)
Spectral RegionInfrared (IR) Region (4000-600 cm⁻¹)Ultraviolet-Visible (UV-Vis) Region (200-400 nm)
PrincipleMeasures differential absorption of circularly polarized IR light by vibrational transitions. bruker.comMeasures differential absorption of circularly polarized UV-Vis light by electronic transitions. encyclopedia.pub
RequirementMolecule must be chiral. All chiral molecules have a VCD spectrum.Molecule must be chiral and possess a suitable chromophore that absorbs in the UV-Vis range. encyclopedia.pub
ApplicationProvides rich structural information from numerous vibrational bands, making it very reliable for molecules without chromophores. researchgate.netHighly sensitive, but interpretation can be complex for flexible molecules or those with multiple chromophores. nih.gov
MethodologyComparison of experimental spectrum with quantum chemically calculated spectrum for a known configuration. nih.govnih.gov

X-Ray Crystallography for Solid-State Stereochemical Analysis

X-ray crystallography is considered the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.gov This technique provides an unambiguous view of the atomic arrangement in the solid state, offering precise data on bond lengths, bond angles, and stereochemistry. nih.gov

The process begins with the growth of a high-quality single crystal of the compound of interest, which can often be the most challenging step. nih.gov For amines like 3-cyclohexyl-pyrrolidine, crystallization is often facilitated by forming a salt with a chiral or achiral acid (e.g., tartaric acid or hydrochloric acid).

Once a suitable crystal is obtained, it is exposed to a beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. The diffraction data is then used to calculate an electron density map of the molecule. From this map, a model of the molecular structure is built and refined. To determine the absolute configuration, the anomalous dispersion effect is utilized, which requires the presence of a sufficiently heavy atom in the structure or the use of specific X-ray wavelengths. The resulting structural model provides an unequivocal assignment of the stereochemistry at the chiral center. nih.gov

Table 5: Key Stages of Single-Crystal X-Ray Crystallography
StageDescriptionObjective
CrystallizationGrowing a single, ordered crystal of the compound, often as a salt.To obtain a sample suitable for X-ray diffraction. nih.gov
Data CollectionMounting the crystal and exposing it to an X-ray beam in a diffractometer to collect diffraction patterns.To measure the intensities and positions of diffracted X-rays.
Structure SolutionUsing the diffraction data to solve the "phase problem" and generate an initial electron density map.To obtain a preliminary model of the molecular structure.
Structure RefinementOptimizing the atomic positions and other parameters of the model to best fit the experimental data.To produce a final, accurate 3D model of the molecule.
Absolute ConfigurationAnalyzing anomalous scattering effects (e.g., via the Flack parameter) to determine the true chirality.To unambiguously assign the R/S configuration of all stereocenters. nih.gov

Future Perspectives and Emerging Research Directions for 3s 3 Cyclohexyl Pyrrolidine in Asymmetric Synthesis

Development of Novel Multicomponent Reactions Incorporating (3S)-3-Cyclohexyl-pyrrolidine Derivatives

Multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining three or more reactants in a single step to construct complex molecules. frontiersin.org The integration of chiral catalysts derived from this compound into novel MCRs is a promising area for future research. These catalysts can potentially induce high stereoselectivity in the formation of complex, polyfunctionalized molecules that are valuable in drug discovery.

Future research is expected to focus on the design of new MCRs that leverage the unique steric and electronic properties of this compound-based catalysts. For instance, the development of isocyanide-based MCRs, such as the Ugi and Passerini reactions, catalyzed by derivatives of this compound, could provide enantioselective access to a wide range of peptide mimics and other biologically active compounds. beilstein-journals.org The diastereoselective and enantioselective C-H functionalization in MCRs is another area of interest, where the chiral environment provided by the catalyst can control the formation of new stereocenters. frontiersin.org

Potential Multicomponent Reaction Catalyst Type Potential Products
Asymmetric Ugi ReactionChiral Brønsted Acid or Lewis Acid based on this compoundChiral α-amino acid derivatives, peptidomimetics
Enantioselective Passerini ReactionThis compound-derived organocatalystEnantioenriched α-acyloxy carboxamides
Catalytic Asymmetric [3+2] CycloadditionChiral metal complex with a this compound-based ligandHighly substituted chiral pyrrolidines

Applications in Asymmetric Photoredox Catalysis and Electrochemistry

The intersection of organocatalysis with photoredox catalysis and electrochemistry has opened up new avenues for asymmetric synthesis. The use of this compound derivatives as chiral catalysts in these fields is an emerging area with significant potential.

In asymmetric photoredox catalysis, a chiral catalyst can control the stereochemical outcome of a reaction initiated by a visible-light-absorbing photocatalyst. researchgate.net Derivatives of this compound could be employed to achieve enantioselective [3+2] cycloadditions and other radical-mediated transformations for the synthesis of complex pyrrolidine (B122466) structures. researchgate.netnih.gov A key strategy in this area is the use of a redox auxiliary approach to enable the activation of substrates that are otherwise difficult to reduce or oxidize. semanticscholar.org

Electrochemical synthesis offers a sustainable alternative to traditional chemical methods by using electricity to drive chemical reactions. chemistryviews.org The development of electrochemical methods for the asymmetric synthesis of pyrrolidines, catalyzed by chiral mediators derived from this compound, is a promising research direction. This could involve the electrochemical generation of chiral N-centered radicals for intramolecular C-H amination, leading to the formation of chiral pyrrolidines under mild conditions. chemistryviews.org

Integration into Flow Chemistry and Continuous Process Development

Flow chemistry has garnered significant attention from the pharmaceutical industry due to its advantages in safety, scalability, and process control. d-nb.info The immobilization of this compound-based catalysts on solid supports for use in continuous flow reactors is a key area for future development. This approach would allow for catalyst recycling, simplified product purification, and the potential for process automation. nih.gov

The integration of these chiral catalysts into multi-step continuous processes could streamline the synthesis of active pharmaceutical ingredients (APIs). uc.pt For instance, a flow system could be designed to perform an asymmetric catalytic step using an immobilized this compound derivative, followed by in-line purification and subsequent reaction steps to build molecular complexity. jst.org.in This would represent a significant advancement in the efficient and sustainable manufacturing of chiral pharmaceuticals.

Flow Chemistry Application Catalyst Form Advantages
Continuous Asymmetric Aldol (B89426) ReactionPolymer-supported this compoundCatalyst recyclability, reduced waste, simplified purification
Multi-step Synthesis of a Chiral APIImmobilized chiral ligand on a resin bedProcess intensification, improved safety, higher throughput
Enantioselective Michael Addition in a Packed-Bed ReactorThis compound derivative grafted onto silica (B1680970)High catalyst stability, consistent product quality

Exploration in Biocatalysis and Hybrid Catalytic Systems

The combination of biocatalysis with traditional chemical catalysis in hybrid systems offers the potential to perform complex transformations with high selectivity and efficiency. The use of this compound derivatives in conjunction with enzymes is a largely unexplored but promising research avenue.

One potential application is in chemoenzymatic cascades, where a chemical step catalyzed by a this compound derivative is followed by an enzymatic transformation. For example, an asymmetric aldol reaction could be performed to generate a chiral intermediate, which is then further functionalized by a specific enzyme. Another approach is the development of artificial metalloenzymes, where a chiral catalyst based on the this compound scaffold is incorporated into a protein scaffold. researchgate.net This could lead to catalysts with enhanced activity and selectivity due to the well-defined chiral microenvironment provided by the protein.

Design of Next-Generation Super Chiral Catalysts Based on the this compound Scaffold

The design and synthesis of new generations of "super chiral" catalysts with enhanced activity and selectivity is a constant goal in asymmetric synthesis. The this compound scaffold provides a robust and versatile platform for the development of such catalysts.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3S)-3-Cyclohexyl-pyrrolidine in academic research?

  • Methodological Answer : The synthesis of chiral pyrrolidine derivatives often employs stereoselective strategies. For this compound, a plausible route involves 3-dipolar cycloaddition to construct the pyrrolidine core, followed by regioselective functionalization. For example, a cyclohexyl group can be introduced via Grignard addition or Pd-catalyzed cross-coupling at the C3 position. Post-synthetic steps may include chiral resolution using HPLC with a chiral stationary phase (e.g., amylose or cellulose derivatives) to isolate the (S)-enantiomer . Reaction optimization should prioritize temperature control (e.g., reflux in iPrOH/DCM ) and stoichiometric ratios to minimize racemization.

Q. How can researchers ensure the enantiomeric purity of this compound during synthesis?

  • Methodological Answer : Enantiomeric purity is critical for structure-activity studies. Techniques include:

  • Chiral derivatization : Use of enantiopure chiral auxiliaries (e.g., Mosher’s acid) followed by 1H^{1}\text{H}-NMR or 19F^{19}\text{F}-NMR analysis to assess diastereomer ratios .
  • Chiral HPLC : Columns like Chiralpak® IA/IB or Chiracel® OD-H can resolve enantiomers, with mobile phases adjusted for polarity (e.g., hexane/isopropanol gradients) .
  • Circular Dichroism (CD) : Confirms absolute configuration by comparing experimental spectra to computational predictions .

Q. What spectroscopic methods are most effective for characterizing this compound?

  • Methodological Answer : A multi-technique approach is recommended:

  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR identify substituent positions (e.g., cyclohexyl protons at δ 1.0–2.0 ppm, pyrrolidine ring protons at δ 2.5–3.5 ppm). 2D experiments (COSY, HSQC) resolve coupling patterns and confirm stereochemistry .
  • Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+^+ for C10_{10}H19_{19}N: calc. 153.1517, observed 153.1515) .
  • Polarimetry : Specific optical rotation ([α]D_D) quantifies enantiomeric excess (e.g., +15° to +25° for the (S)-enantiomer in chloroform) .

Advanced Research Questions

Q. What strategies are employed to study the stereoelectronic effects of the cyclohexyl substituent in this compound?

  • Methodological Answer :

  • Conformational Analysis : Use X-ray crystallography or DFT calculations (e.g., Gaussian 16 with B3LYP/6-31G**) to model the cyclohexyl group’s axial/equatorial preferences and their impact on pyrrolidine ring puckering .
  • Kinetic Isotope Effects (KIEs) : Compare reaction rates (e.g., hydrogenation or nucleophilic substitutions) between this compound and deuterated analogs to probe steric vs. electronic contributions .
  • SAR Studies : Synthesize analogs with bulkier substituents (e.g., tert-butyl) and compare binding affinities to biological targets using SPR or ITC .

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with receptors (e.g., GPCRs or enzymes). The cyclohexyl group’s hydrophobicity may enhance binding to lipophilic pockets .
  • QSAR Models : Train models on datasets of pyrrolidine derivatives to correlate substituent properties (logP, polar surface area) with activity. Validate using leave-one-out cross-validation .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes and identify key residues for mutagenesis studies .

Q. What methodologies resolve contradictions in thermodynamic data for this compound across studies?

  • Methodological Answer :

  • Meta-Analysis : Systematically compare experimental conditions (e.g., solvent, temperature) from literature. For example, discrepancies in ΔHvap\Delta H_{\text{vap}} may arise from differing calorimetric setups .
  • Reproducibility Protocols : Standardize synthesis and purification steps (e.g., flash chromatography vs. recrystallization ) to minimize batch variability.
  • Collaborative Validation : Share samples with independent labs for parallel characterization (e.g., DSC for melting points, TGA for decomposition profiles) .

Safety and Handling

  • Key Protocols :
    • Use fume hoods and glove boxes during synthesis to avoid inhalation/contact. Irritant properties are common in pyrrolidines; follow S26/S37/39 safety guidelines (e.g., rinse eyes with water for 15 minutes if exposed) .
    • Waste disposal must comply with WGK Germany standards (Category 3 for aquatic toxicity); partner with certified biohazard waste firms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.